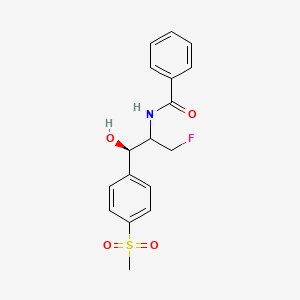

N-Benzoyl Florfenicol Amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Benzoyl Florfenicol Amine is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine. Florfenicol is a fluorinated synthetic analog of thiamphenicol and is effective against a wide range of Gram-positive and Gram-negative bacterial strains

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl Florfenicol Amine typically involves the benzoylation of florfenicol amine. This process can be achieved through the reaction of florfenicol amine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

化学反应分析

Types of Reactions

N-Benzoyl Florfenicol Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: This compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with hydroxyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

N-Benzoyl Florfenicol Amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties and interactions with biological systems.

Medicine: Investigated for its potential use in developing new antibiotics or enhancing the efficacy of existing ones.

Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference standard in analytical chemistry

作用机制

The mechanism of action of N-Benzoyl Florfenicol Amine is similar to that of florfenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds. This action effectively halts bacterial growth and replication. The compound’s benzoyl group may enhance its binding affinity and stability, contributing to its antibacterial efficacy .

相似化合物的比较

Similar Compounds

Florfenicol: The parent compound, widely used in veterinary medicine.

Thiamphenicol: A non-fluorinated analog of florfenicol with similar antibacterial properties.

Chloramphenicol: Another related compound with a broader spectrum of activity but associated with more severe side effects

Uniqueness

N-Benzoyl Florfenicol Amine stands out due to its enhanced chemical stability and potential for improved antibacterial activity. The presence of the benzoyl group may confer additional benefits such as increased lipophilicity and better pharmacokinetic properties compared to its parent compound, florfenicol .

生物活性

N-Benzoyl Florfenicol Amine (NBFA) is a derivative of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. This article explores the biological activity of NBFA, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of Florfenicol and Its Derivatives

Florfenicol is a synthetic antibiotic belonging to the amphenicols class, primarily used to treat bacterial infections in livestock. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide bond formation. The metabolism of florfenicol in animals leads to the formation of florfenicol amine (FFA), which is a significant metabolite and marker residue in food-producing animals .

The primary mechanism of action for florfenicol and its derivatives, including NBFA, involves:

- Inhibition of Protein Synthesis : By binding to the ribosome, NBFA disrupts the translation process in bacteria.

- Broad-Spectrum Activity : NBFA exhibits activity against both Gram-positive and Gram-negative bacteria, as well as mycoplasma .

Efficacy Against Pathogens

Research indicates that NBFA maintains strong antibacterial properties similar to those of florfenicol. Its effectiveness has been documented against several pathogens:

- Gram-negative Bacteria : Effective against Escherichia coli and Klebsiella pneumoniae.

- Gram-positive Bacteria : Maintains activity against Staphylococcus aureus and Streptococcus uberis.

- Mycoplasma : Demonstrates efficacy against mycoplasmal infections prevalent in livestock .

Data Tables

The following table summarizes the antibacterial activity of this compound against various pathogens:

| Pathogen | Sensitivity | Reference |

|---|---|---|

| Escherichia coli | Sensitive | |

| Klebsiella pneumoniae | Sensitive | |

| Staphylococcus aureus | Sensitive | |

| Streptococcus uberis | Sensitive | |

| Mycoplasma spp. | Sensitive |

Case Study 1: Efficacy in Cattle

A study conducted on cattle demonstrated that florfenicol, and by extension its derivative NBFA, effectively reduced clinical signs of bovine respiratory disease (BRD). The study highlighted that treatment with florfenicol resulted in a significant decrease in fever and respiratory distress within 24 hours post-administration. The pharmacokinetics indicated that florfenicol could cross the blood-brain barrier, achieving therapeutic levels necessary for treating systemic infections .

Case Study 2: Comparative Effectiveness

In comparative studies involving multiple antibiotic treatments for BRD, formulations containing florfenicol showed superior efficacy over traditional therapies. In trials where NBFA was administered alongside flunixin meglumine (an NSAID), the combination therapy led to enhanced recovery rates compared to control groups receiving either treatment alone .

Research Findings

Recent research has focused on the synthesis and evaluation of N-benzoyl derivatives for their biological activities. Notably:

- Insecticidal Activity : Some derivatives have shown promising insecticidal properties against agricultural pests like Plutella xylostella, indicating potential applications beyond veterinary medicine .

- Cancer Research : Certain benzoyl derivatives exhibit anticancer activity against various human cancer cell lines, suggesting that modifications to the benzoyl structure can yield compounds with diverse biological activities .

属性

IUPAC Name |

N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-24(22,23)14-9-7-12(8-10-14)16(20)15(11-18)19-17(21)13-5-3-2-4-6-13/h2-10,15-16,20H,11H2,1H3,(H,19,21)/t15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIXUSIKJZXBP-OEMAIJDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。